[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid is a chemical compound with the molecular formula C15H18N2O2S It is known for its unique structure, which includes a benzimidazole ring substituted with a cyclohexylthio group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated benzimidazole derivative.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The benzimidazole ring and the cyclohexylthio group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexylthio group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]butyric acid: Similar structure but with a butyric acid moiety.
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]valeric acid: Similar structure but with a valeric acid moiety.
Uniqueness
[2-(Cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid is unique due to its specific combination of a benzimidazole ring, a cyclohexylthio group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-cyclohexylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUCHOMHJQWEGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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